1,8-Dibenzoyloctane
Overview
Description
1,8-Dibenzoyloctane is an organic compound with the molecular formula C22H26O2 and a molecular weight of 322.44 g/mol . It is characterized by the presence of two benzoyl groups attached to an octane chain. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibenzoyloctane typically involves the reaction of octane-1,8-diol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of benzoyl chloride. The general reaction scheme is as follows:
HO-(CH2)8-OH+2C6H5COCl→C6H5CO-(CH2)8-COC6H5+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,8-Dibenzoyloctane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are benzyl derivatives.
Substitution: The major products depend on the substituent introduced, such as bromobenzene or nitrobenzene derivatives.
Scientific Research Applications
1,8-Dibenzoyloctane is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving lipid metabolism and membrane structure.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of cancer research.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,8-Dibenzoyloctane involves its interaction with specific molecular targets. The benzoyl groups can interact with proteins and enzymes, affecting their function. The octane chain provides hydrophobic interactions, which can influence membrane permeability and protein folding.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dibenzoyloctane
- 1,8-Dibenzoyldecane
- 1,8-Dibenzoyloctanol
Uniqueness
1,8-Dibenzoyloctane is unique due to its specific chain length and the positioning of the benzoyl groups. This structure provides distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
1,10-diphenyldecane-1,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O2/c23-21(19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(24)20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFTUFGJSWZTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCCC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284234 | |
Record name | 1,10-diphenyldecane-1,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6268-61-7 | |
Record name | NSC36278 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,10-diphenyldecane-1,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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